LogP Comparison: Target Compound vs. Lead SNAT2 Inhibitor MMTC
The computed lipophilicity (XLogP3-AA) of the target compound is 4.2 [1]. While an experimentally determined LogP for the closely related lead SNAT2 inhibitor MMTC (57E) is not explicitly available in the literature, its structural analog 54F was noted to have an equilibrium solubility of 56.1 µM, starkly contrasting with MMTC's solubility below 1.8 µM [2]. The lower XLogP3-AA of the target compound relative to the trifluoromethyl-containing MMTC is consistent with a potentially improved solubility profile, a critical parameter for in vitro assay reproducibility.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2 |
| Comparator Or Baseline | MMTC (57E): No XLogP3-AA reported; contains -CF3 group |
| Quantified Difference | Structural difference suggests target compound is less lipophilic than MMTC |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Lower lipophilicity can correlate with better aqueous solubility, reducing the risk of false negatives in cellular assays due to compound precipitation.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 49673269, 3-(N-methyl4-methylbenzenesulfonamido)-N-(4-methylphenyl)thiophene-2-carboxamide. Retrieved April 29, 2026. View Source
- [2] Jakobsen, S., Petersen, E. F., & Nielsen, C. U. (2024). Investigations of potential non-amino acid SNAT2 inhibitors. Frontiers in Pharmacology, 14, 1302445. View Source
